molecular formula C11H10O B089092 4-Methyl-1-naphthol CAS No. 10240-08-1

4-Methyl-1-naphthol

Cat. No.: B089092
CAS No.: 10240-08-1
M. Wt: 158.2 g/mol
InChI Key: ZSUDUDXOEGHEJR-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-methyl-1,2,3,4-tetrahydronaphthol.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: 4-Methyl-1-naphthoquinone.

    Reduction: 4-Methyl-1,2,3,4-tetrahydronaphthol.

    Substitution: Various alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

4-Methyl-1-naphthol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Research has explored its potential as an antimicrobial and antifungal agent.

    Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Comparison with Similar Compounds

    1-Naphthol: Similar structure but lacks the methyl group at the fourth position.

    2-Naphthol: The hydroxyl group is positioned at the second carbon of the naphthalene ring.

    4-Methoxy-1-naphthol: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: 4-Methyl-1-naphthol is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

4-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUDUDXOEGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145042
Record name 4-Methyl-1-naphthol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10240-08-1
Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-methyl-1-naphthol
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Synthesis routes and methods I

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
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Synthesis routes and methods II

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4-Methyl-1-methoxynaphthalene (4) (145 g) was mixed with pyridine hydrochloride (250 g) and the mixture was heated at 200° C. for 3 hours. The mixture was cooled, treated with dilute hydrochloric acid, and extracted with ether. The ether extract was dried (MgSO4), filtered and the solvent removed, leaving a black oil which was extracted with petroleum b.p. 60°-80° C. (4×100 cm3). 4-Methyl-1-naphthol (5) was obtained as near colourless oily crystals which darken on storage.
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Synthesis routes and methods III

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4-methoxy-1-naphthol; 4-chloro-1-naphthol; and 2-methyl-1-naphthol. For additional compounds see U.S. Pat. No. 5,262,295 at column 6, lines 17-20, incorporated herein by reference.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?

A1: Research suggests that this compound exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []

Q2: Are there any specific reactions where this compound plays a key role?

A2: Yes, this compound is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of this compound with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []

Q3: How does this compound react in the presence of copper-amine catalysts and oxygen?

A3: In the presence of copper-amine catalysts and oxygen, this compound undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of this compound in these oxidative conditions.

Q4: Can this compound be used in continuous alkylation reactions?

A4: Yes, research indicates that this compound can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the this compound scaffold.

Q5: What unique structural features of this compound are of interest?

A5: One intriguing structural aspect of this compound is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.

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